![molecular formula C7H7ClN2O B1490614 8-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine CAS No. 1198154-60-7](/img/structure/B1490614.png)

8-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine

Overview

Description

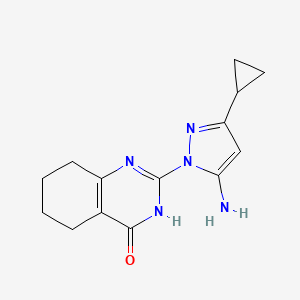

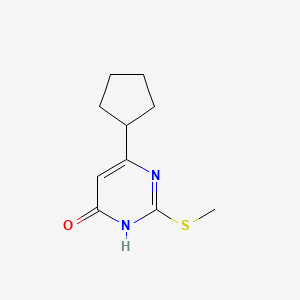

8-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine is a chemical compound with the molecular formula C7H7ClN2O. It has a molecular weight of 170.6 . The compound is a white to yellow solid at room temperature .

Synthesis Analysis

The synthesis of compounds similar to 8-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine has been widely studied due to their unique biological activities . Common methods for synthesizing these types of compounds involve using phenol, primary amines, and aldehydes as raw materials, and carrying out a Mannich reaction . Another important method involves the cyclization of ortho-aminomethylphenol with aldehydes or ketones under the catalysis of SnCl4, Me, SiCl, etc .Molecular Structure Analysis

The InChI code for 8-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine is 1S/C7H7ClN2O/c8-5-1-2-10-7-6 (5)9-3-4-11-7/h1-2,9H,3-4H2 .Physical And Chemical Properties Analysis

8-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine is a white to yellow solid . It should be stored at a temperature between 2-8°C .Scientific Research Applications

Synthesis and Potential as a Bioactive Scaffold

The benzo[1,4]-oxazine ring system, including pyrido[2,3-b][1,4]oxazine derivatives, is significant in pharmaceutical research due to its potential as a scaffold for bioactive compounds. Gim et al. (2007) discussed the synthesis of pyrido[2,3-b][1,4]oxazine derivatives and their potential in developing novel pharmaceutical compounds. They highlighted the unique synthetic challenges associated with the pyrido[2,3-b][1,4]oxazine ring system and demonstrated successful synthesis approaches. This research suggests that compounds like 8-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine can serve as valuable scaffolds for new drug development (Gim et al., 2007).

Heterocyclic Chemistry and Potential Applications

The chemistry of pyrido-oxazines, including variants like 8-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine, is extensively explored due to their valuable pharmacological properties. Hermecz (1998) provided an overview of the primary chemical literature on pyrido-oxazines and their benzologs, discussing their physicochemical and spectroscopic properties, syntheses, and utilization in various contexts. This body of work indicates that these compounds have significant potential in various applications, particularly in medicinal chemistry (Hermecz, 1998).

Exploratory Heterocyclic Library

The exploratory heterocyclic library 'VEHICLe' contains over 200 bicyclic heteroaromatic rings, including structures like 8-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine. Thorimbert et al. (2018) discussed the synthetic methodologies associated with these rings and their applications in biology and material science. This highlights the ongoing research and potential applications of such heterocyclic compounds in various scientific domains (Thorimbert et al., 2018).

Novel Synthetic Methods

Nishiwaki et al. (2009) demonstrated a new preparative method for pyrido[2,3-b][1,4]oxazines, which may include compounds like 8-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine. Their method involved O-alkylation and reductive cyclization, providing a pathway for synthesizing pyridoxazines with unique substituents. This research contributes to the broader understanding of synthetic strategies in heterocyclic chemistry, which is essential for the development of new compounds with potential applications in various fields (Nishiwaki et al., 2009).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

8-chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-2,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUDRTBDOODNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=NC=CC(=C2N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1490542.png)

![3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid hydrochloride](/img/structure/B1490545.png)

![1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1490546.png)